molecular formula C22H15ClN2O3S B3914270 METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

Cat. No.: B3914270
M. Wt: 422.9 g/mol
InChI Key: XIACIBKEGXSDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-(2-chlorophenyl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a thiophene ring, and a carboxylate ester group. The quinoline ring is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-chlorophenyl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the quinoline ring.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

    Amidation and Esterification: The final steps involve the amidation of the quinoline ring with a suitable amine and the esterification of the thiophene ring with methanol to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Properties

IUPAC Name

methyl 3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3S/c1-28-22(27)20-18(10-11-29-20)25-21(26)15-12-19(14-7-2-4-8-16(14)23)24-17-9-5-3-6-13(15)17/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIACIBKEGXSDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 3
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 4
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Reactant of Route 6
METHYL 3-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

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